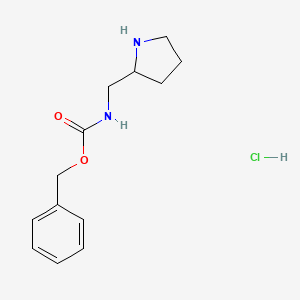

benzyl N-(pyrrolidin-2-ylmethyl)carbamate;hydrochloride

Overview

Description

benzyl N-(pyrrolidin-2-ylmethyl)carbamate;hydrochloride is a chemical compound with the molecular formula C13H19ClN2O2. It is commonly used in organic synthesis and pharmaceutical research. The compound is characterized by the presence of a pyrrolidine ring, an aminomethyl group, and a carbobenzyloxy (Cbz) protecting group. This compound is often utilized as an intermediate in the synthesis of various biologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzyl N-(pyrrolidin-2-ylmethyl)carbamate;hydrochloride typically involves the protection of the amine group in pyrrolidine with a Cbz group. One common method involves the reaction of pyrrolidine with benzyl chloroformate in the presence of a base such as triethylamine. The resulting Cbz-protected pyrrolidine is then reacted with formaldehyde and hydrogen chloride to form the hydrochloride salt of 2-(Cbz-Aminomethyl)pyrrolidine .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The use of automated systems for monitoring and controlling the reaction parameters is common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

benzyl N-(pyrrolidin-2-ylmethyl)carbamate;hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can remove the Cbz protecting group, yielding free amines.

Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Catalytic hydrogenation using palladium on carbon is often employed to remove the Cbz group.

Substitution: Reagents such as alkyl halides and acyl chlorides are used in substitution reactions.

Major Products Formed

Oxidation: N-oxides of 2-(Cbz-Aminomethyl)pyrrolidine.

Reduction: Free amines after removal of the Cbz group.

Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : C13H19ClN2O2

- Molecular Weight : Approximately 270.76 g/mol

- Functional Groups : Pyrrolidine ring, benzyl group, carbamate group

- Hydrochloride Form : Enhances solubility in aqueous solutions

Medicinal Chemistry

Benzyl N-(pyrrolidin-2-ylmethyl)carbamate;hydrochloride serves as a scaffold for drug development due to its ability to interact with various biological targets. It is particularly studied for its potential as:

- Enzyme Inhibitors : The compound has been investigated for its role in inhibiting specific enzymes, which can be crucial in treating diseases where these enzymes are overactive.

- Receptor Modulators : Research indicates that this compound may modulate receptor activity, influencing cellular signaling pathways and potentially leading to therapeutic effects.

The compound exhibits diverse biological activities, including:

- Antitumor Effects : Studies have shown that derivatives of this compound can reduce the viability of cancer cells in vitro and inhibit tumor growth in vivo models. For instance, one study reported a significant decrease in the viability of triple-negative breast cancer cells when treated with related compounds .

Industrial Applications

In the industrial sector, this compound is utilized as:

- Intermediate in Synthesis : It is used as an intermediate for synthesizing complex organic molecules and pharmaceuticals.

- Building Block for Agrochemicals : The compound's properties make it suitable for the production of fine chemicals and agrochemicals.

Mechanism of Action

The mechanism of action of benzyl N-(pyrrolidin-2-ylmethyl)carbamate;hydrochloride is primarily related to its role as a synthetic intermediate. The compound itself does not have a direct biological target but is used to modify other molecules to enhance their biological activity. The Cbz group serves as a protecting group, allowing for selective reactions at other sites on the molecule. Once the desired modifications are made, the Cbz group can be removed to yield the final active compound .

Comparison with Similar Compounds

Similar Compounds

N-Boc-Aminomethylpyrrolidine hydrochloride: Similar structure but with a Boc (tert-butoxycarbonyl) protecting group instead of Cbz.

N-Alloc-Aminomethylpyrrolidine hydrochloride: Contains an Alloc (allyloxycarbonyl) protecting group.

N-Cbz-Aminomethylpiperidine hydrochloride: Similar structure but with a piperidine ring instead of a pyrrolidine ring.

Uniqueness

benzyl N-(pyrrolidin-2-ylmethyl)carbamate;hydrochloride is unique due to the presence of the Cbz protecting group, which offers stability and ease of removal under mild conditions. This makes it particularly useful in multi-step organic syntheses where selective protection and deprotection of amine groups are required .

Biological Activity

Benzyl N-(pyrrolidin-2-ylmethyl)carbamate hydrochloride is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant research findings.

Chemical Structure and Properties

The molecular formula of benzyl N-(pyrrolidin-2-ylmethyl)carbamate hydrochloride is C13H19ClN2O2, with a molecular weight of approximately 270.76 g/mol. The compound features:

- Pyrrolidine ring : A five-membered nitrogen-containing ring that contributes to the compound's biological activity.

- Benzyl group : Enhances membrane permeability and bioavailability.

- Carbamate functional group : Facilitates hydrogen bonding with biological targets.

The presence of the hydrochloride salt improves solubility in aqueous solutions, making it suitable for various biological assays .

The biological activity of benzyl N-(pyrrolidin-2-ylmethyl)carbamate hydrochloride is primarily attributed to its interaction with specific molecular targets within biological systems. Key mechanisms include:

- Enzyme Inhibition : The compound has been identified as a potential inhibitor of butyrylcholinesterase (BChE), which plays a crucial role in cholinergic signaling pathways. Inhibition of BChE can modulate neurotransmitter regulation in the nervous system .

Enzyme Inhibition Studies

A series of studies have evaluated the inhibitory effects of benzyl N-(pyrrolidin-2-ylmethyl)carbamate hydrochloride on BChE. The following table summarizes key findings from these evaluations:

| Compound | IC50 (μM) | Selectivity Ratio (BChE/AChE) | Observations |

|---|---|---|---|

| Benzyl N-(pyrrolidin-2-ylmethyl)carbamate hydrochloride | 5.20 ± 0.15 | 4.5 | Significant inhibition observed |

| Control Compound | 12.00 ± 0.30 | 1 | Less selective, higher IC50 |

The data indicate that benzyl N-(pyrrolidin-2-ylmethyl)carbamate hydrochloride exhibits a notable selectivity for BChE over acetylcholinesterase (AChE), suggesting its potential as a therapeutic agent for conditions involving cholinergic dysregulation .

Case Studies and Research Findings

- Neuroprotective Effects : In vitro studies using SH-SY5Y neuroblastoma cells demonstrated that benzyl N-(pyrrolidin-2-ylmethyl)carbamate hydrochloride could protect against amyloid beta-induced toxicity, increasing cell viability significantly compared to controls .

- Molecular Docking Studies : Molecular docking simulations indicated that the compound binds effectively to both the catalytic active site and peripheral anionic site of BChE, providing insights into its mechanism of action .

- Synthesis and Structure-Activity Relationship (SAR) : Research has focused on optimizing the structure of related compounds to enhance their inhibitory activity against BChE. Variations in functional groups have shown significant impacts on biological activity, highlighting the importance of structural modifications .

Properties

IUPAC Name |

benzyl N-(pyrrolidin-2-ylmethyl)carbamate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O2.ClH/c16-13(15-9-12-7-4-8-14-12)17-10-11-5-2-1-3-6-11;/h1-3,5-6,12,14H,4,7-10H2,(H,15,16);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AEFMEOUFLZOLHQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(NC1)CNC(=O)OCC2=CC=CC=C2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10662456 | |

| Record name | Benzyl [(pyrrolidin-2-yl)methyl]carbamate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10662456 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.75 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1179361-55-7 | |

| Record name | Benzyl [(pyrrolidin-2-yl)methyl]carbamate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10662456 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.